molecular formula C14H14N2 B14314896 (1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile CAS No. 112654-10-1

(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile

Cat. No.: B14314896
CAS No.: 112654-10-1
M. Wt: 210.27 g/mol
InChI Key: KFBLAPYCUPSDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” is a chemical compound with the following structural formula:

C15H15N2\text{C}_{15}\text{H}_{15}\text{N}_2 C15​H15​N2​

It consists of a phenylethyl group (C6H5CH2CH2-) and a propenyl group (CH2=CHCH2-) attached to a central propanedinitrile (CH3CH(CN)2) moiety

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 1-phenylethylamine with acrylonitrile, followed by cyclization to form the propanedinitrile backbone. The reaction proceeds as follows:

  • Formation of Intermediate Imine:

    • 1-Phenylethylamine reacts with acrylonitrile to form an imine intermediate.
    • This step involves the nucleophilic addition of the amine group to the nitrile group of acrylonitrile.
  • Cyclization to Propanedinitrile:

    • The imine intermediate undergoes intramolecular cyclization.
    • The resulting compound is “(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile.”

Industrial Production

While industrial-scale production methods may vary, the synthetic route described above serves as a fundamental basis for large-scale synthesis.

Chemical Reactions Analysis

Reactivity

“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of nitrile oxides or other oxidized derivatives.

    Reduction: Reduction of the nitrile groups may yield corresponding amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl or propenyl positions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or metal-based oxidants.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2).

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products

The specific products depend on reaction conditions, but potential outcomes include substituted derivatives, amines, or other functionalized compounds.

Scientific Research Applications

“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” finds applications in various fields:

    Chemistry: As a versatile building block for organic synthesis.

    Biology: Investigated for potential bioactivity or as a probe in biological studies.

    Medicine: Possible pharmaceutical applications due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While “(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” is unique, similar compounds include:

Properties

CAS No.

112654-10-1

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(1-phenylethyl)-2-prop-1-enylpropanedinitrile

InChI

InChI=1S/C14H14N2/c1-3-9-14(10-15,11-16)12(2)13-7-5-4-6-8-13/h3-9,12H,1-2H3

InChI Key

KFBLAPYCUPSDHT-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C#N)(C#N)C(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.